molecular formula C14H20O10 B163422 2,3,4,6-Tetra-O-acetyl-D-mannopyranose CAS No. 140147-37-1

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Cat. No.: B163422
CAS No.: 140147-37-1
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-JABUTEAWSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a chemical compound with the molecular formula C14H20O10 . It’s a key intermediary in the biomedical industry used in the synthesis of antiviral drugs .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves improved (anhydrous) work-up conditions of a triflate displacement reaction . Another method involves the preparation of the versatile synthetic intermediate 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-d-mannopyranose from D-glucose .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O . The InChI key is IEOLRPPTIGNUNP-JABUTEAWSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 92-95 °C and it’s a solid at room temperature . It has a molecular weight of 348.30 .

Scientific Research Applications

Synthesis and Modification

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is used as a starting material in the synthesis of various compounds. For example, Mazurek and Perlin (1965) demonstrated its use in the synthesis of β-D-mannose 1,2-orthoacetates, a compound with potential applications in biochemistry and organic synthesis (Mazurek & Perlin, 1965). Additionally, Wang We (2014) improved synthetic methods for this compound and others, using microwave-assisted methods for efficiency (Wang We, 2014).

Precursor for Medical Imaging Agents

This compound serves as a precursor in the synthesis of medically relevant substances. Toyokuni et al. (2004) developed a method for synthesizing 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in positron emission tomography (PET) imaging (Toyokuni et al., 2004).

Carbohydrate Chemistry and Glycosylation

In carbohydrate chemistry, this compound is integral for glycosylation studies. Zhang et al. (2003) utilized it in synthesizing 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides, exhibiting potential antitumor activities (Zhang et al., 2003). Also, Turney et al. (2019) examined its structural properties, contributing to our understanding of O-acetyl side-chains in saccharides (Turney et al., 2019).

Application in Synthesis of Mannosides

This compound is vital in synthesizing various mannosides. Yu et al. (2001) reported its use in synthesizing 1-thio-β-mannopyranosides, which have significance in bioorganic chemistry (Yu et al., 2001).

Multivalent Thiosaccharides Synthesis

It also plays a role in the synthesis of novel multivalent thiosaccharides, as explored by Aversa et al. (2005), which could have biological applications (Aversa et al., 2005).

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-acetyl-D-mannopyranose plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. This compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The acetyl groups on this compound protect the hydroxyl groups of D-mannose, preventing unwanted side reactions during synthesis. Upon deacetylation, the free hydroxyl groups can participate in enzymatic reactions, forming glycosidic bonds with other sugars or biomolecules .

Cellular Effects

This compound influences various cellular processes by serving as a precursor to D-mannose. D-mannose is involved in protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. The presence of this compound in cells can enhance the availability of D-mannose, thereby influencing glycosylation pathways. This can impact cell signaling, gene expression, and cellular metabolism, as glycosylated proteins play essential roles in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to D-mannose through deacetylation. The free D-mannose can then participate in various biochemical pathways, including glycosylation. The acetyl groups on this compound protect the molecule during transport and initial reactions, ensuring that it reaches its target site without premature reactions. Once deacetylated, D-mannose can be incorporated into glycoproteins and glycolipids, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and protected from moisture. Upon exposure to aqueous environments or enzymatic activity, the acetyl groups can be hydrolyzed, leading to the formation of D-mannose. Long-term studies have shown that the presence of this compound can sustain the availability of D-mannose in cells, supporting prolonged glycosylation processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance glycosylation and improve protein function without causing adverse effects. At high doses, the accumulation of D-mannose can lead to metabolic imbalances and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. Upon deacetylation, D-mannose enters the glycolytic pathway, where it is phosphorylated to mannose-6-phosphate by hexokinase. Mannose-6-phosphate can then be isomerized to fructose-6-phosphate, an intermediate in glycolysis and gluconeogenesis. This integration into central metabolic pathways highlights the importance of this compound in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its acetylated form, which enhances its membrane permeability. Once inside the cell, the compound can be deacetylated to release D-mannose, which is then distributed to various cellular compartments. Transporters and binding proteins may assist in the localization and accumulation of D-mannose, ensuring its availability for glycosylation and other metabolic processes .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471943
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140147-37-1, 58645-20-8
Record name D-Mannopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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